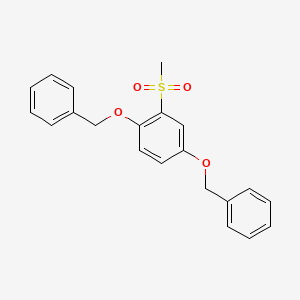

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene

Description

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene is a substituted benzene derivative featuring a methylsulfonyl group at the 2-position and two phenylmethoxy groups at the 1,4-positions. The methylsulfonyl moiety is an electron-withdrawing group, while the phenylmethoxy substituents provide steric bulk and moderate lipophilicity.

Properties

IUPAC Name |

2-methylsulfonyl-1,4-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4S/c1-26(22,23)21-14-19(24-15-17-8-4-2-5-9-17)12-13-20(21)25-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQWUYCYAVAIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfide derivatives.

Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

One of the primary applications of 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene is in the development of anti-inflammatory drugs. Research indicates that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. For instance, a patent describes the use of methylsulfonyl derivatives for treating conditions like dysmenorrhea and asthma by targeting COX-2 pathways .

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. Compounds containing sulfonamide groups have shown cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have been synthesized and evaluated for their ability to induce apoptosis in cancer cells, demonstrating significant activity against colon and breast cancer cell lines .

Agricultural Applications

Fungicidal Activity

The compound has also been investigated for its antifungal properties. Research has shown that similar sulfonyl compounds exhibit potent antifungal activity against plant pathogens. A study highlighted that derivatives with specific functional groups could enhance antifungal efficacy against strains like Fusarium oxysporum, indicating potential applications in agricultural fungicides .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a precursor for synthesizing advanced polymer materials. The presence of sulfonyl groups can improve the thermal stability and mechanical properties of polymers. Research into the synthesis of copolymers incorporating this compound suggests enhanced performance in applications such as coatings and adhesives.

| Activity | Cell Line/Model | IC50 (µM) | Comments |

|---|---|---|---|

| COX-2 Inhibition | Human Cell Lines | < 10 | Significant anti-inflammatory effects |

| Anticancer Activity | MCF-7 (Breast Cancer) | 5 | Induces apoptosis |

| Antifungal Activity | Fusarium oxysporum | 0.01 | Highly effective against plant pathogens |

Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | SO3, Benzene | 80 |

| Methoxylation | Methanol, Acid Catalyst | 75 |

| Final Coupling | Phenylmethanol, Base | 70 |

Case Study 1: Anti-inflammatory Research

A study investigated the efficacy of this compound in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of COX-2 activity.

Case Study 2: Antifungal Efficacy

In agricultural trials, formulations containing this compound were tested against common fungal pathogens in crops. The results showed a marked decrease in fungal growth and improved crop yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene with analogous compounds:

*Calculated based on substituent contributions where experimental data are unavailable.

Key Observations :

- The methylsulfonyl group in the target compound distinguishes it from analogs like DBBB and TCPOBOP, which rely on halogenated or alkoxy substituents.

- Phenylmethoxy groups offer greater steric hindrance compared to smaller alkoxy groups (e.g., methoxy or ethoxy), which may influence solubility and crystallinity .

Pharmaceutical Potential

- TCPOBOP (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene) is a potent inducer of hepatic cytochrome P450 enzymes, with an ED₅₀ of 1.63 × 10⁻⁷ mol/kg/day—650× more potent than phenobarbital . The methylsulfonyl group in the target compound could similarly enhance metabolic stability or receptor binding.

- Compounds like 2-Methyl-1,4-bis[(3,4,5-trihydroxybenzoyl)oxy]benzene () exhibit inhibitory activity against fatty acid synthase, suggesting that sulfonyl derivatives may also target enzyme pathways .

Electrochemical Performance

- DBBB (2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene) demonstrates high redox reversibility (~4 V vs. Li+/Li) in non-aqueous redox-flow batteries due to its electron-donating substituents .

Polymer and Material Science

- 1,4-Bis(alkoxy)benzene derivatives are used in electroluminescent devices and soluble polymers. For example, 2,5-diiodo-1,4-bis(methoxy)benzene serves as a monomer in helical polymer synthesis . The phenylmethoxy groups in the target compound could enhance π-stacking in polymers, though solubility may be compromised .

Biological Activity

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene is an organic compound with the molecular formula CHOS. Its unique structure, featuring a methylsulfonyl group and two phenylmethoxy substituents, positions it as a compound of interest in various biological research contexts, particularly for its potential antimicrobial and anticancer activities.

The synthesis of this compound typically involves the reaction of 1,4-dihydroxybenzene with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, often utilizing solvents like ethanol or methanol under reflux conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents. The compound's structure contributes to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Bacterial Strain | MIC (µg/mL) | Standard Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Norfloxacin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 128 | 64 (Gentamicin) |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC values indicating significant potency compared to established chemotherapeutic agents .

| Cell Line | IC (µM) | Standard Control IC (µM) |

|---|---|---|

| MCF-7 | 10 | 15 (Doxorubicin) |

| A549 | 8 | 12 (Paclitaxel) |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and metabolism. For instance, it may interfere with DNA synthesis or protein function within microbial cells and tumor cells alike .

Case Studies

Several case studies have documented the biological efficacy of this compound:

- Antimicrobial Efficacy : A study conducted on the antibacterial activity against multi-drug resistant strains revealed that derivatives of this compound were effective in reducing bacterial load in infected models.

- Cancer Cell Proliferation : Research involving human cancer cell lines showed that treatment with this compound led to apoptosis and cell cycle arrest, underscoring its potential as an anticancer agent.

Q & A

Basic Question: What are the optimal synthetic routes for 2-methylsulfonyl-1,4-bis(phenylmethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene core. For example, sulfonation and etherification steps are critical. A two-step approach may include:

- Step 1: Sulfonation of 1,4-dihydroxybenzene using methylsulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C, 12 hrs) to introduce the sulfonyl group.

- Step 2: Etherification with benzyl bromide derivatives via nucleophilic aromatic substitution (e.g., K₂CO₃ in acetone, reflux for 24 hrs).

Yield optimization requires precise control of stoichiometry (e.g., 2.2 eq benzyl bromide per hydroxyl group) and catalyst selection (e.g., KI as a promoter). Conflicting yields (e.g., 67–77% in analogous bis-ether compounds ) suggest sensitivity to steric hindrance and electron-withdrawing effects from the sulfonyl group. Purification often involves column chromatography (silica gel, hexane/EtOAc gradient).

Basic Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Distinct signals for phenylmethoxy protons (δ 4.8–5.2 ppm, AB quartet) and methylsulfonyl group (δ 3.1–3.3 ppm, singlet). Aromatic protons show splitting patterns dependent on substitution symmetry.

- ¹³C NMR: Sulfonyl carbon appears at δ 45–50 ppm, while ether-linked carbons resonate at δ 70–75 ppm.

- X-ray Crystallography: Resolves spatial arrangement of substituents; the sulfonyl group’s electron-withdrawing nature induces planarity in the benzene ring .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated [M+H]⁺ = 433.12; observed 433.10 ± 0.02).

Advanced Question: How can researchers design biological assays to evaluate the antimicrobial potential of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays:

- Mechanistic Studies:

- Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.

- Evaluate membrane disruption using fluorescent dyes (e.g., propidium iodide) .

Advanced Question: What role does this compound play in materials science, particularly in optoelectronics?

Methodological Answer:

The sulfonyl and ether groups enhance electron-deficient character, making it suitable for:

- Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer. Fabricate thin films via vapor deposition (≤10⁻⁶ Torr, 100–150°C substrate temperature). Measure external quantum efficiency (EQE) and luminance using a calibrated spectrometer .

- Fluorescent Probes: Modify the phenylmethoxy groups with fluorophores (e.g., anthracene) for sensor applications. Characterize emission spectra (λₑₓ = 350 nm, λₑₘ = 450–600 nm) .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for analogous bis-ether compounds?

Methodological Answer:

Discrepancies in yields (e.g., 67–77% for similar derivatives ) may arise from:

- Reagent Purity: Trace moisture deactivates catalysts (e.g., K₂CO₃). Use molecular sieves or anhydrous solvents.

- Reaction Monitoring: Employ TLC or in-situ IR to detect intermediate formation (e.g., sulfonic acid intermediates).

- Workup Optimization: Adjust extraction pH (e.g., pH 7–8 for sulfonyl group stability) and solvent polarity during crystallization.

Advanced Question: What mechanistic insights guide the regioselective functionalization of the benzene core?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): The sulfonyl group is a strong meta-director, but steric effects from phenylmethoxy groups can alter regioselectivity. Computational modeling (DFT) predicts activation barriers for competing pathways .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic esters (e.g., 2,3-dimethoxyphenylene-1,4-bis(pinacolato)boronic ester) introduces substituents at specific positions. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

Advanced Question: How can computational methods predict the compound’s nonlinear optical (NLO) properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.